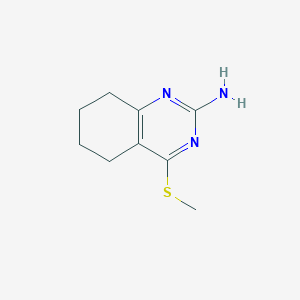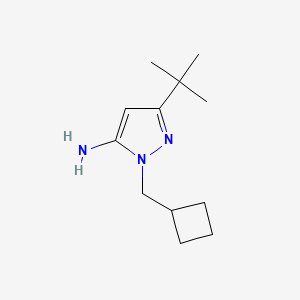
5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one is a synthetic organic compound with a unique structure that combines a pyrimidinone core with a propynyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one typically involves the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one: Lacks the hydroxyl group.
5-hydroxy-2-phenyl-1H-pyrimidin-6-one: Lacks the propynyl group.
5-hydroxy-2-(3-phenyl)-1H-pyrimidin-6-one: Lacks the propynyl substitution on the phenyl group.
Uniqueness
5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one is unique due to the presence of both the hydroxyl and propynyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H10N2O2/c1-2-4-9-5-3-6-10(7-9)12-14-8-11(16)13(17)15-12/h3,5-8,16H,1H3,(H,14,15,17) |
InChI Key |
ROLMGZVLISWIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC(=CC=C1)C2=NC=C(C(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)
![5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13880154.png)

![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)

![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/no-structure.png)

![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)


![3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13880207.png)


